Acetamido-cnu
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102585-46-6 |
|---|---|
Molecular Formula |
C5H9ClN4O3 |
Molecular Weight |
208.6 g/mol |
IUPAC Name |
1-acetamido-3-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClN4O3/c1-4(11)8-10(9-13)5(12)7-3-2-6/h2-3H2,1H3,(H,7,12)(H,8,11) |
InChI Key |
XSIXQOVOUVBLCV-UHFFFAOYSA-N |
SMILES |
CC(=O)NN(C(=O)NCCCl)N=O |
Canonical SMILES |
CC(=O)NN(C(=O)NCCCl)N=O |
Other CAS No. |
102585-46-6 |
Synonyms |
1-(2-chloroethyl) -1-nitroso-3-(methylenecarboxamido)urea acetamido-CNU |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
DNA Interaction and Damage Induction by Acetamido-CNU
This compound, like other chloroethylnitrosoureas, is an alkylating agent that primarily targets DNA. tandfonline.comcuni.cz Its interaction with DNA leads to the formation of various adducts, ultimately resulting in significant DNA damage.
DNA Alkylation Processes
Alkylating agents, including this compound, function by transferring alkyl groups to nucleophilic centers within DNA bases. mdpi.comresearchgate.net The N-7 position of guanine (B1146940) is a particularly favored site for alkylation by chloroethylnitrosoureas. tandfonline.comcuni.czmdpi.com Alkylation at this position can alter the chemical properties of guanine, potentially leading to mispairing with thymine (B56734) instead of cytosine during DNA replication. mdpi.com This can result in point mutations. cuni.cz The formation of these monoadducts is an initial step in the DNA damage pathway induced by this compound. tandfonline.com
DNA Interstrand Crosslinking Mechanisms
A critical mechanism of action for chloroethylnitrosoureas, including this compound, is the induction of DNA interstrand crosslinks (ICLs). tandfonline.comnih.govnih.govresearchgate.netscienceopen.com ICLs are highly cytotoxic lesions where the drug covalently links two complementary DNA strands. scienceopen.com This crosslinking is thought to involve a series of steps, beginning with the formation of a monoadduct, often at the O6 position of guanine. psu.edu This is followed by a rearrangement and reaction with the complementary strand, typically at the N3 position of cytosine, forming a dG-dC crosslink. researchgate.net These crosslinks effectively prevent the separation of DNA strands, thereby blocking essential processes like DNA replication and transcription. researchgate.netscienceopen.com Studies have shown that this compound is effective at inducing DNA-DNA interstrand crosslinking in murine bone marrow, and this effect correlates with the inhibition of progenitor cells. nih.gov The level and magnitude of cross-links can vary depending on the specific chloroethylnitrosourea analogue. nih.gov
Data on the effectiveness of different chloroethylnitrosoureas in inducing DNA interstrand crosslinks in murine bone marrow:
| Compound | Effectiveness in Inducing Interstrand Crosslinks (Relative) |
| This compound | Much more effective |
| HECNU | Much more effective |
| BCNU | Much less effective |
| Chlorozotocin | Much less effective |
*Based on observations in murine bone marrow. nih.govnih.gov
Perturbation of DNA Replication Fidelity
The DNA damage induced by this compound, particularly alkylation and interstrand crosslinking, can significantly perturb DNA replication fidelity. DNA polymerases are responsible for accurately replicating the genetic material, and their fidelity is crucial for maintaining genome stability. neb-online.deneb.comnih.govnih.gov The presence of DNA adducts and crosslinks can impede the normal progression of replication forks. This can lead to the incorporation of incorrect nucleotides opposite damaged bases or at sites of stalled replication, resulting in mutations. mdpi.comnih.gov While the direct impact of this compound on specific DNA polymerase activity and error rates requires further detailed study, the nature of the DNA lesions it creates strongly suggests a mechanism involving the disruption of accurate DNA synthesis. researchgate.net
Cellular Responses to this compound Exposure
Exposure of cells to this compound triggers a cascade of cellular responses aimed at dealing with the induced DNA damage. These responses can ultimately lead to cell death or temporary cell cycle arrest.
Induced Cell Death Pathways
This compound has been shown to induce cell death, a process often involving programmed cell death pathways like apoptosis. nih.govrockland.comresearchgate.netfrontiersin.org Studies in rat glioma cells exposed to ACNU (a water-soluble nitrosourea) demonstrated the induction of oligonucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov This DNA fragmentation was observed to precede the loss of membrane integrity. nih.gov The extent of DNA fragmentation increased in a dose-dependent manner, correlating inversely with cell survival. nih.gov Inhibition of protein synthesis by cycloheximide (B1669411) was found to suppress this DNA fragmentation and enhance cell survival, suggesting that the induced cell death is, at least in part, dependent on protein synthesis. nih.gov Apoptosis can be triggered through intrinsic or extrinsic pathways, both of which ultimately lead to the activation of caspases, key enzymes in the execution of programmed cell death. rockland.comfrontiersin.orgfrontiersin.org
Cell Cycle Perturbations and Arrest Phenotypes
DNA damage induced by agents like this compound can activate cell cycle checkpoints, leading to cell cycle arrest. ugr.esnih.gov Cell cycle arrest provides an opportunity for DNA repair mechanisms to act before the damaged DNA is replicated or segregated. ugr.es While specific detailed studies on this compound's effect on cell cycle phases were not extensively found, other amide-containing derivatives have been shown to cause significant arrest in the G1 phase in a time-dependent manner in certain cancer cell lines. cnu.edu.tw This suggests a potential for this compound to induce cell cycle perturbations, likely as a consequence of the DNA damage it inflicts, preventing cells with damaged DNA from progressing through the cell cycle. ugr.esnih.gov
Hematopoietic Stem Cell Lineage Effects and Progenitor Cell Modulation
This compound has been shown to induce a dose-dependent increase in DNA-DNA interstrand crosslinking in murine bone marrow. researchgate.netnih.gov This DNA damage is correlated with a marked inhibition of both granulocyte-committed (CFU-C) and pluripotent (CFU-S) progenitor cells. researchgate.netnih.gov In studies comparing different chloroethylnitrosoureas, both this compound and HECNU were significantly more effective at crosslinking DNA and subsequently more myelosuppressive in terms of CFU-C and CFU-S activity compared to BCNU and chlorozotocin. researchgate.netnih.gov These findings suggest a direct link between the extent of DNA damage induced by this compound in murine bone marrow and the degree of myelosuppression observed at the stem cell level. researchgate.netnih.gov
The myelosuppression levels induced by these compounds did not directly parallel their acute single-dose toxicity in mice but rather reflected their relative antileukemic activity. nih.gov The recovery of the stem cell compartments may be more relevant to the long-term toxicity observed after single and repeated doses. nih.gov
Hematopoietic stem cells (HSCs) and progenitor cells (HPCs) are responsible for replenishing all blood cell types. mdpi.com HSCs possess the ability for self-renewal and differentiation into various hematopoietic lineages, a process tightly regulated by the bone marrow microenvironment. mdpi.comfrontiersin.org Disruption of this microenvironment, including stromal cells, can impact HSC and HPC activity. frontiersin.org
Data Table 1 illustrates the correlation between DNA interstrand crosslinking and progenitor cell inhibition by various chloroethylnitrosoureas.
| Compound | DNA Interstrand Crosslinking (Arbitrary Units) | CFU-C Inhibition (%) | CFU-S Inhibition (%) |
| This compound | High | Marked | Marked |
| HECNU | High | Marked | Marked |
| BCNU | Low | Less Effective | Less Effective |
| Chlorozotocin | Low | Less Effective | Less Effective |
Broader Mechanistic Implications of this compound and Related Compounds
Potential for Reactive Oxygen Species Generation in Cytotoxicity
While direct evidence specifically linking this compound to Reactive Oxygen Species (ROS) generation in the provided search results is limited, research on other cytotoxic agents and related compounds suggests a potential involvement of ROS in their mechanisms of action. Cytotoxic electrophiles, for instance, can induce cell death accompanied by increased ROS production and/or glutathione (B108866) (GSH) depletion. mdpi.comnih.gov N-acetylcysteine (NAC), a known antioxidant and GSH precursor, has been shown to counteract the cytotoxicity of such compounds, often by inhibiting ROS formation and restoring GSH levels. mdpi.comnih.govjapsonline.com
Studies on other acetamide (B32628) derivatives or compounds with similar cytotoxic properties have explored the role of oxidative stress. For example, butenolide, a mycotoxin containing an acetamide group, induces cytotoxicity in HepG2 cells characterized by rapid depletion of intracellular GSH and a concomitant increase in intracellular ROS production prior to cell death. nih.gov This indicates that oxidative stress is involved in butenolide cytotoxicity, and intracellular GSH depletion may be an initial trigger. nih.gov
Induction of ROS generation can have therapeutic effects on cancer cells, as cancer cells often exhibit higher basal ROS levels compared to normal cells, making them more vulnerable to further oxidative insult. mdpi.comnih.gov ROS can induce cell death through various pathways, including apoptosis. nih.gov
While not directly demonstrated for this compound in the provided context, the cytotoxic nature of the compound and the known mechanisms of related agents suggest that ROS generation and oxidative stress could potentially contribute to its cellular effects.
Considerations for Enzyme-Prodrug Interactions
The concept of enzyme-prodrug interactions is central to strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Directed-Enzyme Prodrug Therapy (DEPT), where a non-toxic prodrug is converted into an active cytotoxic drug by a specific enzyme, often localized to a target site like a tumor. mdpi.comscivisionpub.com Prodrugs are designed to overcome unfavorable pharmacokinetic or physiochemical properties of the active compound. medicinesinformation.co.nz Activation mechanisms include conversion by cytochrome P450 enzymes, esterases, or specific enzymes at the target site. medicinesinformation.co.nz
While the provided information does not explicitly describe this compound as a prodrug or its interaction with specific enzymes for activation, the chemical structure of this compound, containing an acetamide group and a nitrosourea (B86855) moiety, suggests potential avenues for enzymatic interaction or metabolic transformation. Nitrosoureas are known to undergo complex decomposition pathways, and the acetamide substitution could influence these processes or serve as a recognition site for certain enzymes.
In the context of enzyme-prodrug systems, the efficiency and selectivity of the enzyme-catalyzed conversion are critical for the therapeutic index. scivisionpub.com The activated drug should ideally be potent and capable of killing cells at various stages of the cell cycle, with good diffusion properties to achieve bystander effects. scivisionpub.comnih.gov
Preclinical Efficacy Studies in Disease Models
Antitumor Activity of Acetamido-CNU in Rodent Carcinoma Models
The antitumor efficacy of this compound has been assessed in several rodent models, providing insights into its spectrum of activity.
Efficacy in Melanoma Models (e.g., B16 Melanoma)
This compound has demonstrated notable antitumor activity against mouse melanoma B16. Studies have shown that this compound, when applied as a single treatment, had statistically significant antitumor activity against melanoma B16 transplanted into the footpad of mice. tandfonline.com The antitumor activity of this compound against mouse melanoma B16 was found to be good. tandfonline.comresearchgate.net This activity was observed to be dose-dependent. tandfonline.com The therapeutic results achieved with this compound as a single agent were comparable to those obtained with other nitrosourea (B86855) compounds such as ACNU, BCNU, CCNU, and fetomustine in similar melanoma models. tandfonline.com
The administration of this compound alone at a dose of 5 mg/kg prolonged tumor growth time in treated animals by 24 ± 40% (5.6 ± 6.3 days) compared to the control group (4.5 days). tandfonline.com
Data Table: Antitumor Activity of this compound in B16 Melanoma (Single Agent)
| Treatment Group | Dose (mg/kg) | Tumor Growth Time (days) | Prolongation of Tumor Growth Time (%) |
| Control | - | 4.5 | - |
| This compound | 5 | 5.6 ± 6.3 | 24 ± 40 |
Activity in Leukemia Models (e.g., Rat Leukemia L 5222)
Information specifically detailing the activity of this compound in Rat Leukemia L 5222 models was not available in the provided search results. Preclinical studies on other agents, such as an aza-steroid alkylator, have been conducted against lymphoid leukemia, indicating the relevance of leukemia models in preclinical oncology. mdpi-res.com
Exploration of Central Nervous System Tumor Targeting
Specific information regarding the exploration of this compound's targeting of central nervous system tumors was not found in the provided search context. Research in glioblastoma, a highly malignant brain tumor, highlights the challenges in drug discovery and delivery to the central nervous system and the investigation of potential therapeutic targets. acs.org
Synergistic Modalities in Preclinical Oncology
Investigating the potential for synergistic effects with other treatment modalities is a crucial aspect of preclinical oncology, aiming to enhance therapeutic outcomes.
Combined Therapy with Hyperthermia
Combined treatment involving this compound and local hyperthermia has shown synergistic antitumor activity against melanoma B16 in mice. tandfonline.com The best therapeutic results, characterized as synergistic, were achieved when a combined therapy of this compound and hyperthermia (43.5°C/60 min) was utilized, with the effect being statistically significant (p < 0.01). tandfonline.com These findings are consistent with data obtained from combining hyperthermia with other compounds from the nitrosourea group. tandfonline.com The therapeutic outcomes from combining this compound with hyperthermia were significantly better (p < 0.05) than those achieved by combining cisplatin (B142131) or dacarbasine with hyperthermia. tandfonline.com
Data Table: Antitumor Activity of this compound in Combination with Hyperthermia in B16 Melanoma
| Treatment Group | Details | Antitumor Activity | Significance |
| This compound alone | 5 mg/kg | Good | Statistically significant tandfonline.com |
| Local Hyperthermia alone | 43.5°C/60 min | Statistically significant tandfonline.com | Statistically significant tandfonline.com |
| This compound + Local Hyperthermia | 5 mg/kg + 43.5°C/60 min | Synergistic, Best therapeutic effect | p < 0.01 tandfonline.com |
Evaluation of Multi-Agent Cytotoxin Regimens
While multi-agent regimens are a common approach in cancer therapy, specific details regarding the evaluation of this compound within multi-agent cytotoxin regimens, beyond its combination with hyperthermia, were not available in the provided search results. Preclinical studies on combination therapies involving other cytotoxic agents have been conducted in various cancer models. mdpi-res.com
Non-Oncological Preclinical Applications of this compound Analogs
While this compound itself is primarily recognized within the context of nitrosoureas, a class of compounds often investigated for their cytotoxic properties, research into analogs and related acetamide (B32628) derivatives has explored potential non-oncological therapeutic applications. These investigations highlight the diverse pharmacological activities that can be associated with this structural class.
Inhibition of Osteoclast Differentiation
Osteoclasts are specialized cells responsible for bone resorption, a crucial process in bone remodeling. Dysregulation of osteoclast activity can lead to various bone diseases, including osteoporosis. Consequently, inhibiting excessive osteoclast differentiation and function is a key therapeutic strategy for these conditions. Studies have explored the potential of various compounds, including certain acetamide derivatives and urea (B33335)/carbamate inhibitors, to modulate osteoclast differentiation.
Research indicates that certain acetamide derivatives can significantly decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker for osteoclasts, in a dose-dependent manner without causing significant cytotoxicity. nih.gov For example, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) has been shown to affect the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. nih.gov This compound also attenuated the protein levels of Cathepsin K (CtsK), a protease critical for bone resorption, and reduced bone resorption activity and F-actin ring formation. nih.gov
Another acetamide derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), has also demonstrated the ability to inhibit osteoclast differentiation. mdpi.com NAPMA significantly reduced the formation of multinucleated TRAP-positive cells from bone marrow-derived macrophages dose-dependently and downregulated the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both transcript and protein levels. mdpi.com This led to decreased bone resorption and actin ring formation. mdpi.com
These findings suggest that certain acetamide structures, related to the acetamido moiety found in this compound, can interfere with key signaling pathways and gene expression profiles involved in osteoclast differentiation and function, potentially offering a therapeutic avenue for bone resorption-related diseases.
Here is a table summarizing the effects of some acetamide derivatives on osteoclast differentiation markers:
| Compound Name | Effect on TRAP-positive cells | Effect on TRAF6 expression | Effect on c-fos expression | Effect on NFATc1 expression | Effect on CtsK expression | Effect on MMP9 expression | Effect on Bone Resorption |
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Decreased | Affected | Affected | Affected | Attenuated protein levels | Affected | Decreased |
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Significantly Inhibited | Not specified | Downregulated | Downregulated | Downregulated | Downregulated | Decreased |
Anti-inflammatory and Analgesic Properties of Related Acetamide Derivatives
The acetamide functional group is present in compounds that have demonstrated anti-inflammatory and analgesic activities. researchgate.netrjptonline.orgarchivepp.com While direct studies on the anti-inflammatory and analgesic properties of this compound analogs specifically designed for non-oncological applications are limited in the provided context, research on related acetamide derivatives provides insights into the potential of this structural motif.
Several series of synthesized acetamide derivatives have been evaluated for their anti-inflammatory and analgesic effects in preclinical models. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and tested. nih.gov Among these, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited both anti-inflammatory and analgesic activities. nih.gov
Another study investigated novel heterocyclic acetamide derivatives, and some compounds within this series showed potential anti-inflammatory and analgesic activities in vivo. researchgate.net Specifically, 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide emerged as a potent molecule with synergistic anti-inflammatory and analgesic properties. researchgate.net
Thioether derivatives of quinoxaline, containing an acetamide moiety, have also been synthesized and screened for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. itmedicalteam.plresearchgate.net Several of these compounds demonstrated good anti-inflammatory activity, although generally lower than the reference drug Indomethacin. itmedicalteam.plresearchgate.net For example, compound 5b, a thioether derivative, showed the best anti-inflammatory activity with 40.09% inhibition after 3 hours, compared to Indomethacin with 57% inhibition. researchgate.net
Studies on N-substituted-dihydropyridylacetic acids, esters, and amides also indicated that the amide class of compounds generally possessed anti-inflammatory potency. nih.gov
These studies on related acetamide derivatives highlight the potential for compounds containing the acetamide structure to exert anti-inflammatory and analgesic effects through various mechanisms, including modulation of inflammatory mediators and pathways like COX-2 inhibition. archivepp.comarchivepp.com While these findings pertain to compounds structurally related to, but distinct from, this compound analogs, they underscore the pharmacological relevance of the acetamide moiety in the context of inflammation and pain.
Here is a table summarizing the anti-inflammatory and analgesic activities of some related acetamide derivatives:
| Compound Class | Example Compound | Preclinical Activity Tested | Key Findings |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anti-inflammatory, Analgesic | Exhibited both activities. nih.gov |
| Heterocyclic acetamide derivatives | 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Anti-inflammatory, Analgesic | Showed potential synergistic activity in vivo. researchgate.net |
| Thioether derivatives of quinoxaline | Compound 5b (a specific derivative) | Anti-inflammatory (rat paw edema) | Showed 40.09% inhibition at 100 mg/kg after 3 hours. researchgate.net |
| N-substituted-dihydropyridylacetic amides | Various amides in the series | Anti-inflammatory | Generally possessed anti-inflammatory potency compared to acids and esters. nih.gov |
Mechanisms of Therapeutic Resistance
Intrinsic and Acquired Resistance to Acetamido-CNU Activity
Intrinsic and acquired resistance to this compound stems from the cancer cells' ability to neutralize the drug's primary mode of action—DNA damage—and to reduce its intracellular concentration.
DNA Repair Pathway Contributions to Resistance
The primary cytotoxic action of nitrosoureas involves the alkylation of DNA, leading to the formation of DNA adducts and subsequent interstrand cross-links that disrupt DNA replication and transcription, ultimately triggering cell death. aacrjournals.orgresearchgate.net A major mechanism of resistance to these agents is the direct reversal of this initial DNA damage by specialized repair proteins. aacrjournals.org
The most significant of these is O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgnih.gov This protein acts as a "suicide enzyme" by identifying and removing the alkyl groups from the O6 position of guanine (B1146940), the initial lesion caused by nitrosoureas. aacrjournals.orgresearchgate.net This action prevents the subsequent formation of the lethal interstrand cross-links. aacrjournals.org Numerous studies have demonstrated a strong inverse correlation between the levels of MGMT/AGT activity in tumor cells and their sensitivity to nitrosourea-based therapies. aacrjournals.orgnih.gov High expression of MGMT is a well-established marker of resistance to agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and temozolomide. frontiersin.org Consequently, strategies to deplete or inactivate MGMT, for instance with pseudosubstrates like O6-benzylguanine, can re-sensitize resistant tumor cells to nitrosoureas. aacrjournals.orgnih.gov
Other DNA repair and damage tolerance pathways also contribute to resistance. Increased capacity for cross-link repair can lead to drug resistance. mdpi.com Furthermore, translesion synthesis (TLS) polymerases, such as polymerase eta (POLH) and Rev3L, can be upregulated in response to DNA damage, allowing the cell to tolerate the lesions induced by nitrosoureas, thereby promoting survival and resistance. researchgate.netmdpi.com
Table 1: Key DNA Repair Proteins in Nitrosourea (B86855) Resistance
| Protein/Pathway | Function in Resistance | Reference |
|---|---|---|
| MGMT/AGT | Directly removes O6-chloroethylguanine adducts, preventing DNA cross-linking. | aacrjournals.orgnih.govfrontiersin.org |
| Cross-Link Repair | General repair of interstrand cross-links (ICLs) formed by the drug. | mdpi.com |
| POLH (Pol η) | Translesion synthesis polymerase that tolerates DNA damage, allowing replication to proceed despite lesions. | researchgate.netmdpi.com |
| Rev3L | Catalytic subunit of DNA polymerase zeta, another translesion synthesis polymerase involved in damage tolerance. | mdpi.com |
Efflux Pump System Contributions to Resistance
A general mechanism of multidrug resistance in cancer cells is the active transport of chemotherapeutic agents out of the cell, which reduces the intracellular drug concentration to sub-lethal levels. frontiersin.org This process is mediated by a superfamily of transmembrane proteins known as efflux pumps, with the ATP-binding cassette (ABC) transporters being one of the most well-studied families. nih.govmdpi.com
These pumps utilize the energy from ATP hydrolysis to extrude a wide variety of structurally and functionally diverse substrates, including many anticancer drugs. biotech-asia.org Overexpression of specific efflux pumps, such as P-glycoprotein (MDR1/ABCB1), is a common feature of drug-resistant cancer cells. frontiersin.org While efflux pumps are a critical factor in resistance to many classes of chemotherapy, their specific role in resistance to chloroethylnitrosoureas like this compound is less defined in scientific literature compared to the role of DNA repair. However, as a fundamental cellular defense mechanism, it is plausible that these pumps contribute to a baseline level of intrinsic resistance or can be upregulated as part of an acquired resistance phenotype, working in concert with other mechanisms to protect the cell from cytotoxic insults. mdpi.commdpi.com
Table 2: Major Families of Efflux Pumps in Drug Resistance
| Pump Family | Energy Source | Examples | General Function |
|---|---|---|---|
| ABC | ATP Hydrolysis | P-glycoprotein (MDR1), MRP1 | Export a wide range of anticancer drugs. |
| RND | Proton Motive Force | AcrB, MexB | Primarily in bacteria, but contribute to multidrug resistance. |
| MFS | Proton Motive Force | NorA | Transport a variety of small molecules. |
| SMR | Proton Motive Force | - | Confer resistance to a range of compounds. |
| MATE | Sodium Ion Gradient | - | Extrude toxic compounds and drugs. |
Post-Translational Modifications and Drug Resistance Crosstalk
The response of cancer cells to therapy is not solely dependent on DNA repair or drug transport but is also intricately regulated by dynamic cellular signaling networks. Post-translational modifications (PTMs) of proteins are central to this regulation, acting as molecular switches that can rapidly alter protein function, localization, and stability.
Role of O-GlcNAcylation in Modulating Resistance
O-GlcNAcylation is a reversible and dynamic PTM where a single sugar molecule, O-linked β-N-acetylglucosamine (O-GlcNAc), is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. frontiersin.org This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. frontiersin.org
O-GlcNAcylation acts as a crucial nutrient sensor, integrating metabolic inputs from pathways like glucose and amino acid metabolism to regulate a vast array of cellular processes, including signaling, transcription, and protein stability. nih.govfrontiersin.org In the context of cancer, hyper-O-GlcNAcylation, often resulting from increased OGT expression, is a common feature and has been linked to cancer progression and resistance to various therapies. frontiersin.orgnih.gov For example, elevated O-GlcNAcylation has been shown to promote resistance to the proteasome inhibitor bortezomib (B1684674) and the chemotherapeutic agent docetaxel. frontiersin.orgnih.gov It can modulate the stability of key signaling proteins and interfere with apoptotic pathways. nih.gov While the direct role of O-GlcNAcylation in modulating resistance specifically to this compound and other nitrosoureas is not yet fully elucidated, its established function as a central regulator of cellular stress responses and survival pathways suggests it is a likely contributor to the development of a resistant phenotype. nih.govresearchgate.net
Implications for Cellular Signaling and Metabolic Reprogramming in Resistance
A hallmark of cancer is the reprogramming of cellular metabolism to sustain high rates of proliferation and to adapt to a fluctuating tumor microenvironment. nih.govmdpi.com This metabolic rewiring also plays a critical role in the development of therapeutic resistance. nih.gov Resistant cancer cells often exhibit enhanced glucose uptake and glycolysis (the Warburg effect), increased glutamine metabolism, and altered lipid synthesis to meet the bioenergetic and biosynthetic demands of survival and repair in the face of drug-induced stress. oaepublish.com
These metabolic shifts are tightly interwoven with cellular signaling pathways. Key signaling networks, such as the PI3K/Akt/mTOR pathway, are frequently dysregulated in cancer and are central regulators of metabolism and cell survival. acs.orgmdpi.com Activation of these pathways can promote a metabolic state that is conducive to drug resistance. For instance, they can help maintain redox balance by shunting metabolic intermediates into pathways that produce antioxidants like NADPH and glutathione (B108866), thereby neutralizing the oxidative stress induced by many chemotherapeutic agents. nih.gov
For a DNA-damaging agent like this compound, this metabolic reprogramming can provide the necessary energy (ATP) and building blocks (nucleotides) for the heightened DNA repair activity required to survive treatment. nih.gov Furthermore, altered signaling can directly promote the expression of anti-apoptotic proteins and other survival factors, creating a cellular context that is highly resistant to the cytotoxic effects of the drug. acs.org Therefore, the interplay between signaling and metabolism provides a robust framework that supports multiple facets of drug resistance. oaepublish.commdpi.com
Preclinical Pharmacodynamics and in Vivo Disposition Research
Pharmacodynamic Markers of Acetamido-CNU Activity
Pharmacodynamic markers provide insights into the biochemical and cellular responses to a compound. For DNA-alkylating agents like nitrosoureas, the formation of DNA adducts is a primary pharmacodynamic marker reflecting the compound's interaction with its molecular target.
Correlation of DNA Adduct Formation with Cellular Effects
Nitrosoureas are known to exert their cytotoxic effects primarily through the alkylation of DNA. This process involves the formation of covalent bonds, known as DNA adducts, between the compound or its reactive intermediates and the DNA molecule. A particularly significant site of alkylation for chloroethylnitrosoureas is the O6 position of guanine (B1146940). nih.gov The formation of these O6-alkylguanine adducts is considered critical for the cytotoxic activity of these agents. nih.gov
The presence and persistence of DNA adducts can serve as a pharmacodynamic marker, reflecting the extent of DNA damage induced by the compound. Studies on various chemical carcinogens and alkylating agents have demonstrated a correlation between the level of DNA adduct formation and subsequent cellular effects, including mutations and cytotoxicity. kegg.jpnih.govaopwiki.org For instance, increased DNA adduct levels have been associated with increased DNA breaks and crosslinks, which can ultimately lead to cell death. mdpi.com While specific data detailing the correlation between this compound-induced DNA adduct formation and precise cellular effects were not extensively available in the searched literature, the general mechanism of nitrosoureas suggests that DNA adduct formation is a key event in mediating its biological activity. The identification and quantification of DNA adducts can be performed using techniques such as mass spectrometry. mdpi.com
In Vivo Assessment of Compound Disposition
Understanding the in vivo disposition of this compound involves studying how the compound is absorbed, distributed, metabolized, and excreted within a living organism. This is crucial for determining the concentration of the compound and its metabolites at target sites and understanding the duration of exposure.
Considerations for Blood-Brain Barrier Permeation
Biotransformation Pathways and Metabolite Profiling
Biotransformation, primarily mediated by enzymes, plays a significant role in the disposition of compounds. It can lead to the formation of metabolites, which may be either active or inactive, and can influence the compound's efficacy and clearance. For nitrosoureas, biotransformation can involve decomposition pathways that yield reactive intermediates, such as isocyanates. ubc.cawur.nl Studies on other nitrosoureas like CCNU and BCNU have shown that they undergo hydroxylation and decompose to form isocyanates that can conjugate with glutathione (B108866). ubc.ca Metabolite profiling, often performed using advanced analytical techniques like LC-MS/MS and LC-HRMS, is essential for identifying and characterizing these transformation products in biological samples. nih.govcapes.gov.br While a detailed profile of this compound's specific biotransformation pathways was not found, studies on related acetamide (B32628) derivatives indicate metabolic routes such as N-deacetylation and oxidation of the acetyl group. capes.gov.br Further research focusing on this compound would be necessary to fully elucidate its specific metabolic fate and identify its major metabolites.
Advanced Analytical Methodologies in Acetamido Cnu Research
Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification
Spectroscopic and chromatographic methods are fundamental in the study of small organic molecules like Acetamido-CNU. They allow for the confirmation of chemical structure, assessment of purity, identification of impurities, and quantification of the compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both 1H NMR and 13C NMR are commonly employed for structural elucidation. Studies on related acetamide (B32628) derivatives have utilized 1H and 13C NMR to confirm their structures by examining characteristic chemical shifts and coupling patterns cnu.ac.krtandfonline.comresearchgate.net. The application of NMR to this compound would involve acquiring spectra to verify its synthesized structure, consistent with the expected signals for the acetamide, nitrosourea (B86855), and chloroethyl moieties.
Mass Spectrometry (MS) Applications, including LC-MS/MS
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is invaluable for confirming the molecular formula and identifying structural fragments. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used for the identification and quantification of compounds in complex mixtures, as well as for impurity profiling and metabolite identification mdpi-res.comspectrabase.com. While specific LC-MS/MS data for this compound were not detailed in the search results, studies on other compounds, including an acetamido-benzoic acid derivative, have demonstrated the utility of LC-MS/MS for quantification and metabolite identification mdpi-res.com. The predicted mass-to-charge ratios for this compound and its adducts are available, which are crucial for targeted MS analysis uni.lu.
High-Performance Liquid Chromatography (HPLC) for Purity and Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of a compound and for profiling impurities. By selecting appropriate stationary phases and mobile phases, researchers can achieve high-resolution separations. HPLC with UV detection is commonly used when the analyte has a chromophore that absorbs UV light. Studies on acetamide and related compounds have employed HPLC for quantification and analysis canterbury.ac.nzsielc.comosti.gov. The application of HPLC to this compound would involve developing methods to ensure its purity and to detect and quantify any related substances or impurities present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at different wavelengths, an IR spectrum is generated that is unique to each compound. Characteristic absorption bands correspond to specific bond vibrations (e.g., C=O, N-H, C-H). FT-IR is useful for confirming the presence of key functional groups in this compound, such as the amide carbonyl, N-H stretches, and potentially the nitroso group researchgate.netspectrabase.comnist.gov. Studies on other acetamide derivatives have used FT-IR to characterize the functional groups present researchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for quantifying compounds that have chromophores that absorb UV-Vis light and can also provide information about the electronic transitions within a molecule researchgate.netosti.govspectrabase.comnih.gov. While direct UV-Vis spectra for this compound were not found, related compounds with similar functional groups might exhibit UV absorption. UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert Law, provided this compound exhibits sufficient absorbance in the UV-Vis range osti.govspectrabase.com.
Cell-Based Assays for Mechanistic and Efficacy Studies
Cell-based assays are crucial for understanding the biological effects of compounds, including their efficacy and underlying mechanisms of action. These assays involve treating cells with the compound and measuring various cellular responses.
Studies investigating the anti-tumor activity of this compound have utilized cell-based approaches, albeit in an in vivo model using melanoma B16 cells transplanted into mice tandfonline.com. This research demonstrated that this compound applied alone had statistically significant anti-tumor activity against melanoma B16, similar to that of other nitrosourea compounds tandfonline.com. The study also explored the synergistic effects of this compound in combination with hyperthermia, showing significantly better therapeutic results compared to other treatments tandfonline.com.
Cell Viability and Proliferation Assays (e.g., MTT)
Cell viability and proliferation assays are fundamental tools in the initial assessment of a compound's effect on cell health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of viable cells. nabi.biore-place.be This assay relies on the reduction of MTT, a yellow tetrazolium dye, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nabi.bionih.gov The amount of formazan produced is directly proportional to the number of viable cells. nabi.biore-place.be
While specific detailed research findings on this compound using the MTT assay were not extensively available in the search results, the MTT assay is a standard technique employed in studies involving potential therapeutic agents and their impact on cell survival and proliferation. For instance, MTT assays have been used to determine the cytotoxicity of other compounds in various cell lines, such as bone marrow-derived macrophages (BMMs) and RAW264.7 cells, in studies investigating osteoclast differentiation inhibitors. researchgate.netmdpi.com These studies demonstrate the utility of the MTT assay in assessing the dose-dependent effects of compounds on cell viability before further experiments are conducted. researchgate.netmdpi.com
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content, which is essential for cell cycle analysis. fluorofinder.comspringernature.com By staining cells with a DNA-binding dye, flow cytometry can quantify the amount of DNA in individual cells, allowing for the differentiation of cells in different phases of the cell cycle: G0/G1 (before DNA replication), S (during DNA replication), and G2/M (after DNA replication and before cell division). fluorofinder.com Cells in G2/M phase typically have twice the DNA content of cells in G0/G1. fluorofinder.com
Analysis of cell cycle distribution using flow cytometry can reveal whether a compound induces cell cycle arrest at a specific phase, which is a common mechanism for inhibiting cell proliferation. researchgate.net While direct studies on this compound and flow cytometry for cell cycle analysis were not prominently found, flow cytometry is a routine method in cellular research to understand how compounds affect cell cycle progression. springernature.comugr.es For example, flow cytometry with DNA staining has been used to analyze the cell cycle phase specificity of DNA damage induced by other agents. researchgate.net
Enzyme Activity Assays
Enzyme activity assays are crucial for understanding the biochemical effects of a compound, particularly if it is hypothesized to interact with specific enzymes. These assays measure the rate at which an enzyme catalyzes a specific reaction, which can be affected by the presence of inhibitors or activators.
While specific enzyme activity assays directly related to this compound were not detailed in the search results, nitrosourea compounds, as a class, are known to exert their effects, in part, by inhibiting enzymatic processes through carbamoylation of amino acids in proteins. mims.commims.comwikipedia.org This suggests that enzyme activity assays could be employed to investigate the impact of this compound on the function of various enzymes. For instance, assays measuring the activity of enzymes involved in DNA repair or metabolic pathways could be relevant. Lactate dehydrogenase (LDH) is another enzyme often used in cytotoxicity assays, where its release into the culture medium indicates cell death due to compromised membrane integrity. nih.govnih.gov
Histological and Immunocytochemical Staining Techniques (e.g., TRAP)
Histological and immunocytochemical staining techniques are valuable for visualizing cellular and tissue morphology, as well as detecting the presence and localization of specific proteins or enzymes. These methods provide spatial information about the effects of a compound.
Tartrate-resistant acid phosphatase (TRAP) staining is a common histological technique used to identify osteoclasts, which are multinucleated cells involved in bone resorption. cosmobiousa.comcosmobio.co.jp TRAP is highly expressed in osteoclasts and serves as a marker for these cells. cosmobiousa.comcosmobio.co.jp While the direct application of TRAP staining in the context of this compound research was not found, studies on other compounds investigating their effects on bone metabolism or in diseases involving osteoclasts frequently utilize TRAP staining to assess osteoclast differentiation and activity. researchgate.netmdpi.comnih.gov For example, TRAP staining has been used to demonstrate the inhibition of osteoclast formation by various compounds in cell culture models. researchgate.netmdpi.com
Immunocytochemical staining involves using antibodies to detect specific proteins within cells or tissues, allowing for the visualization of protein expression levels and localization. This technique can be used to assess how this compound affects the expression of proteins involved in various cellular pathways.
Molecular Biology Techniques
Molecular biology techniques are essential for investigating the impact of this compound on gene expression and DNA integrity. These methods provide insights into the molecular mechanisms underlying the observed cellular effects.
Gene Expression Analysis (e.g., RT-PCR, Western Blot)
Gene expression analysis techniques, such as reverse transcription polymerase chain reaction (RT-PCR) and Western blot, are used to measure the levels of specific messenger RNAs (mRNAs) and proteins, respectively. RT-PCR quantifies mRNA levels, providing information about gene transcription, while Western blot detects and quantifies specific proteins, reflecting protein expression. researchgate.net
These techniques are widely used in research to determine how a compound affects the expression of genes and proteins involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair. researchgate.net While specific data on this compound using RT-PCR or Western blot were not detailed in the search results, these methods are standard for investigating the molecular responses to various stimuli, including potential therapeutic agents. For instance, RT-PCR and Western blot have been used to analyze the expression of osteoclast-specific markers in studies of compounds affecting osteoclast differentiation. researchgate.netmdpi.com They are also used to validate the stability of reference genes and proteins in expression studies. nih.gov
DNA Damage Assessment Techniques (e.g., Alkaline Unwinding Assay)
DNA damage assessment techniques are critical for evaluating the genotoxic effects of a compound. The alkaline unwinding assay is a method used to detect DNA strand breaks and alkali-labile sites. researchgate.netnih.gov This assay is based on the principle that under alkaline conditions, DNA unwinds from strand breaks, and the extent of unwinding is proportional to the frequency of breaks. researchgate.netnih.gov
The alkaline unwinding assay, including flow cytometry-based variations, can provide a quantitative measure of DNA damage. researchgate.netnih.gov It has been used to assess DNA damage induced by various agents, including alkylating agents. nih.gov Given that this compound is a nitrosourea derivative, a class of compounds known for their alkylating properties and ability to cause DNA damage, techniques like the alkaline unwinding assay are highly relevant for investigating its mechanism of action. mims.commims.comwikipedia.orgnih.govwikipedia.org The assay can detect both single-strand breaks and double-strand breaks, and the alkaline version is particularly sensitive to alkali-labile sites. nih.govrndsystems.com
Advanced Imaging and Computational Modeling
Advanced imaging techniques and computational modeling play a crucial role in modern chemical and pharmacological research. These methods allow for non-destructive analysis of biological structures and the simulation of complex molecular interactions, respectively. Their application in the study of compounds like this compound can provide valuable data on tissue-level changes and predicted molecular behavior.
Microcomputed Tomography (Micro-CT) for Tissue Analysis
Microcomputed Tomography (Micro-CT) is a non-destructive imaging technique that provides high-resolution three-dimensional (3D) images of internal structures. It is particularly valuable for analyzing mineralized tissues like bone, offering detailed quantitative data on bone microarchitecture. While direct studies applying Micro-CT specifically to analyze tissues treated with this compound were not prominently found in the provided search results, this technique has been extensively utilized in research involving other acetamide derivatives, particularly in the context of bone diseases such as osteoporosis.
In studies investigating the effects of acetamide derivatives on bone loss, Micro-CT analysis allows researchers to quantify key trabecular bone parameters. These parameters provide insights into the structural integrity and density of bone tissue. Examples of commonly measured parameters include:
Bone Volume/Total Volume (BV/TV): The ratio of bone volume to the total volume of the region of interest, indicating bone density.
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
Trabecular Number (Tb.N): The number of individual trabeculae per unit length.
Trabecular Separation (Tb.Sp): The average distance between adjacent trabeculae.
Research using Micro-CT has demonstrated the protective effects of certain acetamide derivatives against bone loss in animal models. For instance, studies on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) showed that treatment increased BV/TV, Tb.Th, and Tb.N, while decreasing Tb.Sp in ovariectomy-induced osteoporotic mice, indicating an attenuation of bone resorption.
The following table illustrates the type of quantitative data that can be obtained from Micro-CT analysis in studies involving acetamide derivatives and bone tissue, using example parameters from research on NAPMA:
| Parameter | Sham Group (Mean ± SD) | OVX Group (Mean ± SD) | OVX + NAPMA Group (Mean ± SD) |
| BV/TV (%) | Value | Value | Value |
| Tb.Th (mm) | Value | Value | Value |
| Tb.N (1/mm) | Value | Value | Value |
| Tb.Sp (mm) | Value | Value | Value |
Note: Specific numerical values are illustrative examples based on the types of data reported in Micro-CT studies on related compounds. Actual values would depend on the specific study design and measurements.
Beyond mineralized tissues, Micro-CT can also be adapted for soft tissue analysis through the use of contrast agents. This expands its potential applications to visualize and analyze a wider range of biological structures relevant to the study of compounds like this compound, depending on its tissue distribution and effects.
Molecular Modeling and Computational Simulations of Drug-Target Interactions
Molecular modeling and computational simulations are indispensable tools in modern drug discovery and mechanistic studies, offering the ability to investigate the interactions between small molecules and biological targets at an atomic level. These techniques can predict binding affinities, identify potential binding sites, and simulate the dynamic behavior of molecular systems, providing valuable insights that complement experimental data.
Key computational methodologies employed in this field include:
Molecular Docking: Predicts the preferred orientation (binding pose) of a ligand when bound to a protein or other target molecule, and estimates the binding affinity.
Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules over time, providing insights into the flexibility of molecules, conformational changes, and the stability of ligand-target complexes.
While detailed findings from completed molecular modeling and computational simulation studies specifically focused on the drug-target interactions of this compound were not extensively detailed in the provided search results, these methods are highly relevant to understanding how this compound might interact with its biological targets. Research on related acetamide derivatives has indicated the potential for using molecular dynamics simulations to investigate their mechanisms of action and interactions with proteins like TRAF6.
Computational simulations can help elucidate the molecular basis of this compound's observed antitumour activity nih.gov by:
Identifying potential protein targets that this compound might bind to.
Predicting the strength and nature of these interactions.
Simulating the conformational changes that may occur upon binding.
Providing a molecular-level understanding of how the compound exerts its biological effects.
The application of these advanced computational techniques to this compound would involve building 3D models of the compound and potential target molecules, performing docking studies to predict initial binding poses, and conducting molecular dynamics simulations to assess the stability and dynamics of the resulting complexes. The findings from such simulations could guide further experimental research and contribute to a deeper understanding of this compound's mechanism of action.
Future Research Trajectories and Academic Contributions
Elucidating Novel Mechanisms of Action and Resistance Pathways
Future research into Acetamido-CNU should focus on a more detailed elucidation of its precise molecular mechanisms of action. While nitrosoureas are generally understood to exert their cytotoxic effects through alkylation of DNA, particularly at the O6 position of guanine (B1146940), the specific interactions and downstream signaling cascades triggered by this compound warrant further investigation. Understanding these intricate mechanisms at a molecular level is crucial for identifying potential biomarkers of response and for predicting sensitivity or resistance in various cancer types.
Furthermore, a significant area of future study involves the comprehensive identification and characterization of resistance pathways that may emerge during or after treatment with this compound. Research into resistance mechanisms for other alkylating agents, such as temozolomide, highlights the complexity of these processes, involving factors like DNA repair mechanisms (e.g., MGMT), drug efflux pumps, and alterations in cell signaling pathways. fishersci.canih.govidrblab.net Investigating if similar or novel resistance mechanisms apply to this compound is essential for developing strategies to overcome or circumvent such resistance, potentially through combination therapies or the design of next-generation analogs.
Rational Design of Next-Generation this compound Analogs
The rational design of next-generation this compound analogs represents a vital future research direction. Building upon the structural characteristics of this compound and the known properties of other nitrosoureas, medicinal chemistry efforts can focus on synthesizing novel compounds with potentially improved pharmacological profiles. This could involve modifications aimed at enhancing efficacy, reducing toxicity, improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion, and optimizing the ability to cross biological barriers like the blood-brain barrier, which is particularly relevant for treating central nervous system tumors, an area where nitrosoureas have shown activity. fishersci.canih.gov The insights gained from detailed mechanistic studies (Section 8.1) will be invaluable in guiding the rational design process, allowing for targeted modifications to overcome identified limitations or enhance desirable interactions.
Development of Advanced Preclinical Models for Efficacy Prediction
The development and utilization of more advanced and predictive preclinical models are crucial for accurately assessing the potential efficacy of this compound and its future analogs. While studies in mouse models, such as the melanoma B16 model, have provided initial evidence of antitumour activity, including synergistic effects with hyperthermia, more sophisticated models are needed. wikipedia.orgmims.com Future research should explore the use of patient-derived xenografts (PDXs), organoids, and co-culture systems that better recapitulate the complexity of the tumour microenvironment and inter-patient heterogeneity. wikipedia.org These models can provide more reliable predictions of clinical response, facilitate the study of drug distribution and metabolism in a more physiologically relevant context, and aid in the identification of patient populations most likely to benefit from this compound-based therapies.
Exploration of Synergistic Therapeutic Combinations
Exploring synergistic therapeutic combinations involving this compound is a key area for future research aimed at enhancing its therapeutic index and overcoming potential resistance. Preclinical studies have already indicated the potential for synergistic antitumour activity when this compound is combined with modalities like hyperthermia. wikipedia.orgmims.com Future research should systematically investigate combinations with other chemotherapy agents, targeted therapies, immunotherapies, and radiation therapy. nih.gov These studies should aim to identify combinations that result in enhanced efficacy without a corresponding increase in toxicity, understand the underlying mechanisms of synergy, and determine optimal dosing and scheduling for such combinations in relevant preclinical models.
Q & A
Q. What are the standard analytical techniques for characterizing Acetamido-cnu’s purity and structural integrity?
- Methodological Answer : To ensure accurate characterization, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with infrared (IR) spectroscopy to identify functional groups. Document all protocols in detail, including instrument calibration and sample preparation steps, to ensure reproducibility . Raw data (e.g., chromatograms, spectra) should be archived in appendices or supplementary materials for peer review .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Begin with a literature review to identify established synthetic routes. Optimize reaction parameters (e.g., temperature, solvent, catalyst) systematically, using small-scale trials to minimize resource waste. Include control experiments to isolate variables (e.g., ambient vs. inert atmosphere). Document all steps exhaustively, specifying equipment specifications, reagent purity, and environmental conditions. Use statistical tools like standard deviation or confidence intervals to validate consistency across replicates .
Q. What are best practices for documenting experimental procedures involving this compound?
- Methodological Answer : Follow the "Methods" section guidelines from academic journals:
- Describe novel methods in full, including reagent sources (e.g., supplier, batch number) and equipment models.
- Reference established protocols with citations.
- Use tables to summarize reaction conditions (e.g., molar ratios, yields) and append raw datasets (e.g., spectral peaks, retention times).
- Ensure clarity for replication by avoiding ambiguous terms like "adequate stirring" in favor of quantitative metrics (e.g., "500 rpm for 2 hours") .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?
- Methodological Answer : Contradictions may arise from impurities, instrument drift, or sample degradation. Address these by:
- Repeating experiments under identical conditions.
- Cross-validating with alternative techniques (e.g., X-ray crystallography if NMR is inconclusive).
- Performing error analysis (e.g., signal-to-noise ratios in MS) and reporting uncertainties.
- Comparing results with computational simulations (e.g., density functional theory for predicted spectra).
Transparently discuss discrepancies in the "Discussion" section, linking them to methodological limitations .
Q. How can Design of Experiments (DoE) optimize this compound synthesis conditions?
- Methodological Answer : Apply factorial design to evaluate interactions between variables (e.g., temperature, pH, reagent concentration). Use software tools (e.g., JMP, Minitab) to model responses (e.g., yield, purity). Conduct sensitivity analysis to identify critical parameters. Validate the optimized protocol through three independent replicates and compare against baseline methods. Report results in a table highlighting key factors and their statistical significance (p-values) .
Q. How can computational and experimental data be integrated to predict this compound’s properties?
- Methodological Answer : Use molecular docking to simulate ligand-receptor interactions or molecular dynamics (MD) to study conformational stability. Validate predictions with experimental assays (e.g., binding affinity via surface plasmon resonance). Discrepancies between computational and empirical results should prompt re-examination of force field parameters or experimental conditions. Present comparative data in dual-axis graphs or heatmaps to visualize correlations .
Q. How should researchers assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing samples to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC at fixed intervals. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Include control samples stored under ideal conditions. Report degradation products and propose mechanisms (e.g., hydrolysis, oxidation) in the "Discussion" section .
Q. How can inconsistencies in this compound’s reported biological activity be addressed?
- Methodological Answer : Replicate studies using identical cell lines or animal models to isolate protocol-specific variables. Perform dose-response curves and statistical tests (e.g., ANOVA) to confirm efficacy thresholds. Use systematic reviews to identify confounding factors (e.g., solvent toxicity in in vitro assays). Publish negative results to reduce publication bias and refine hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
